molecular formula C8H9ClFNO B3176930 (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL CAS No. 1213574-69-6

(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL

Cat. No.: B3176930
CAS No.: 1213574-69-6
M. Wt: 189.61 g/mol
InChI Key: PSEARNCXRNCEIO-MRVPVSSYSA-N
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Description

(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol (CAS 1213574-69-6) is a chiral β-amino alcohol compound of high interest in medicinal chemistry and organic synthesis . This scaffold serves as a critical synthetic intermediate for the development of Active Pharmaceutical Ingredients (APIs) and other fine chemicals . The compound features a defined (S) stereocenter, which is essential for creating molecules with specific three-dimensional properties, a key requirement in modern drug discovery . It is widely used as a versatile building block in synthetic organic chemistry for the construction of more complex molecular architectures . Suppliers provide this product with a guaranteed high purity level, often exceeding 95% as determined by rigorous analytical techniques including HPLC, GCMS, LCMS, and NMR spectroscopy to ensure batch-to-batch consistency and reliability for research applications . The compound is offered in various bulk and prepack quantities to suit different R&D needs . Researchers should note that this chemical is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use . Please consult the specific Safety Data Sheet (SDS) for safe handling and storage instructions, which generally recommend sealing the product in a dry environment at room temperature .

Properties

IUPAC Name

(2S)-2-amino-2-(3-chloro-5-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEARNCXRNCEIO-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)Cl)[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring consistent reaction conditions and yields.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

    Automated Purification Systems: Employing automated systems for purification to maintain product quality and reduce manual labor.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The halogenated aromatic ring can also participate in π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

(S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol

This analogue lacks the 5-fluoro substituent present in the target compound. It serves as a key intermediate in PROTAC synthesis, similar to the target compound, but its reduced halogenation may diminish binding specificity in enzyme-inhibitor complexes .

(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid

This compound features a dichlorinated benzyl group and a pentynoic acid backbone. Unlike the ethanolamine structure of the target compound, its extended alkyne chain and carboxylic acid group enhance interactions with collagenase, as evidenced by an IC₅₀ value of ~nM and a Gibbs free energy of −6.4 kcal/mol in docking studies. The 2,4-dichloro substitution optimizes π–π stacking with Tyr201 (4.127 Å) and hydrogen bonding with Gln215 (2.202 Å) .

(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid

A regioisomer of the above, the 2,6-dichloro substitution alters steric and electronic interactions. While its IC₅₀ remains comparable, the hydrogen bond with Gln215 shortens to 1.961 Å, suggesting improved binding efficiency. This highlights the importance of halogen positioning in ligand-receptor interactions .

Biological Activity

(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL, also known as (S)-2-amino-2-(3-chloro-5-fluorophenyl)ethanol, is a compound with significant biological activity. Its molecular formula is C8H9ClFNOC_8H_9ClFNO, and it has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial research.

PropertyValue
CAS Number 1323966-31-9
Molecular Weight 189.61 g/mol
Molecular Structure Chemical Structure
Purity Typically >98%

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study conducted on various cancer cell lines demonstrated its ability to inhibit cell proliferation effectively. The compound was tested against several human cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and SMMC-7721 (liver cancer). The results indicated that it could lower the viability of these cells significantly, suggesting its potential as an anticancer agent.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay, the compound displayed IC50 values indicating moderate to strong activity against the tested cell lines. For instance:

  • A549 Cell Line : IC50 = 193.93 µg/mL
  • HT-29 Cell Line : IC50 = 208.58 µg/mL
    These values suggest that this compound could be a candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) values for various pathogens were determined:

PathogenMIC (µg/mL)
E. coli 4.69
S. aureus 5.64
C. albicans 16.69

These results indicate that this compound can effectively inhibit the growth of harmful microorganisms, making it a potential candidate for developing new antimicrobial agents.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle of cancer cells, leading to apoptosis.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways in microorganisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL, and how can enantiomeric purity be ensured?

  • Methodological Answer : Asymmetric synthesis via chiral auxiliaries or catalytic enantioselective methods (e.g., Sharpless epoxidation) is preferred. Enantiomeric purity can be validated using chiral HPLC or polarimetry. Comparative studies of similar fluorophenyl-substituted amino alcohols highlight the importance of protecting groups (e.g., tert-butoxycarbonyl) to prevent racemization during synthesis .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute configuration. For example, SC-XRD analysis of structurally related compounds (e.g., (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol) confirmed stereochemistry by resolving the spatial arrangement of substituents . Alternatively, circular dichroism (CD) spectroscopy can correlate Cotton effects with known chiral centers .

Q. What spectroscopic techniques are optimal for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can identify aromatic protons (3-chloro-5-fluorophenyl) and ethanolamine backbone signals. 19^{19}F NMR is critical for detecting fluorine environments .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular formula (e.g., [M+H]+^+ for C8_8H9_9ClFNO+^+ at m/z 202.0372) .
  • IR Spectroscopy : Confirms hydroxyl (3200–3600 cm1^{-1}) and amine (1600–1650 cm1^{-1}) functional groups .

Q. How should researchers address stability issues during storage and handling?

  • Methodological Answer : Degradation of fluorinated aromatic compounds can occur via hydrolysis or oxidation. Store under inert atmosphere (N2_2) at −20°C in amber vials. Monitor stability using accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from solvent polarity, pH, or protein-binding interactions. Standardize assays using:

  • Solvent Controls : Compare DMSO vs. aqueous buffer effects on compound solubility.
  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinetic assays) with cell-based models (e.g., HEK293 transfected with target receptors). Cross-reference with structurally similar compounds (e.g., trifluoromethoxy-substituted analogs) to isolate substituent effects .

Q. How can computational methods predict this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., aminotransferases). Focus on halogen-bonding interactions between the 3-chloro-5-fluorophenyl group and active-site residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. What experimental designs minimize bias when studying structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Analog Library : Synthesize derivatives with systematic substitutions (e.g., replacing Cl with Br or F with CF3_3).
  • Blinded Assays : Use third-party labs for activity screening to reduce observer bias.
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., known inhibitors) to account for inter-assay variability .

Q. How can crystallographic data improve the understanding of this compound’s reactivity?

  • Methodological Answer : SC-XRD reveals bond angles and torsion critical for reactivity. For example, in related pyrazol-1-yl ethanones, the dihedral angle between the aryl ring and ethanolamine chain influences hydrogen-bonding capacity and nucleophilic attack sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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